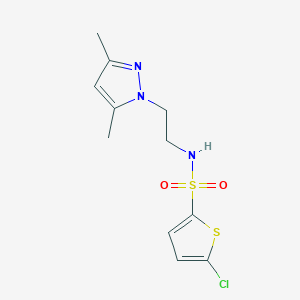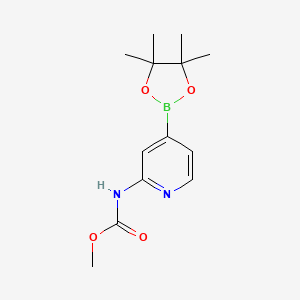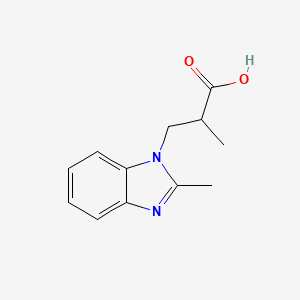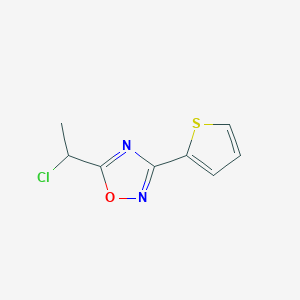![molecular formula C5H2ClN3S B2816438 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 26271-17-0](/img/structure/B2816438.png)
4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that features a unique combination of nitrogen, sulfur, and chlorine atoms within its structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the bromination of 3,4-diaminopyridine with hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to yield 7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as alcohols, amines, and thiols, leading to the formation of new derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of nitrogen and sulfur atoms suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiols are commonly used.
Major Products:
Nucleophilic Substitution Products: Depending on the nucleophile used, products can include alkoxy, amino, or thio derivatives of this compound.
科学研究应用
4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of donor-acceptor copolymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its strong optical absorption and thermal stability.
Materials Science: The compound is employed in the fabrication of microporous organic polymers with high CO2 uptake, making it valuable for gas storage and separation technologies.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine in various applications is primarily based on its electronic properties. In organic electronics, its donor-acceptor characteristics facilitate charge transfer and separation, enhancing device performance . In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes and receptors, underlies its potential therapeutic effects .
相似化合物的比较
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and electronic properties. Compared to other thiadiazole derivatives, this compound may offer distinct advantages in terms of stability and functionality in various applications .
属性
IUPAC Name |
4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYMCHKSMIMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NSN=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)


![3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816362.png)
![ethyl 2-(2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2816363.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)
![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)


![7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2816377.png)
